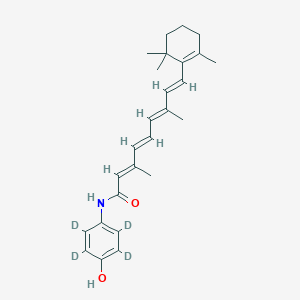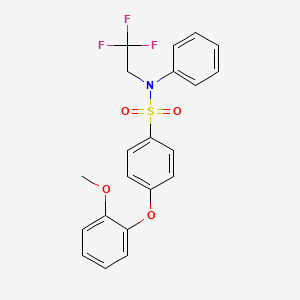![molecular formula C16H14ClF3N2O2 B3020596 N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338977-44-9](/img/structure/B3020596.png)
N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide" is a complex molecule that appears to be related to various pyridine carboxamide derivatives. These derivatives have been studied for their potential applications in pharmaceuticals, such as anticonvulsant drugs, and for their interesting chemical properties.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under specific conditions, yielding a high purity product . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester, with the structures confirmed by IR, 1H NMR, and ESI-MS . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridine carboxamide derivatives has been a subject of interest. For example, the structure of N-(2-Chloro-6-methylphenyl)-6-methyl-3-pyridinecarboxamide hydrate was found to exhibit solid-state rotational disorder, with the phenyl and pyridine rings and the carboxamide group being conformationally planar . This suggests that similar compounds, including the one under analysis, may also exhibit interesting structural characteristics.
Chemical Reactions Analysis
While the specific chemical reactions of "N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide" are not detailed in the provided papers, the literature does discuss the reactivity of related compounds. For instance, the metal-amide bond in chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) has been studied, revealing a complex coordination geometry and the retention of this geometry in solution . This information could be relevant when considering the reactivity and coordination chemistry of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxamide derivatives can be inferred from related compounds. The hydrate form of N-(2-Chloro-6-methylphenyl)-6-methyl-3-pyridinecarboxamide was found to be stabilized by hydrogen bonds, which could suggest that similar hydrogen bonding patterns might be present in the compound of interest . Additionally, the synthesis and structural confirmation of N-alkyl-4-chloro-2-pyridine carboxamides provide insights into the potential physical properties, such as solubility and boiling points, which are important for the practical application of these compounds .
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with a variety of biological targets, contributing to their broad range of applications .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to various biological effects.
Biochemical Pathways
Given the wide use of trifluoromethylpyridines in the agrochemical and pharmaceutical industries, it can be inferred that this compound may interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine moiety in the compound can influence its pharmacokinetic properties, potentially affecting its bioavailability .
Result of Action
Trifluoromethylpyridines are known to have a wide range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
properties
IUPAC Name |
N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c17-7-8-21-14(23)13-2-1-9-22(15(13)24)10-11-3-5-12(6-4-11)16(18,19)20/h1-6,9H,7-8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAXWBNZYIBGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NCCCl)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-4-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxyimino]-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B3020515.png)
![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3020517.png)
![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B3020518.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B3020521.png)

![2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3020526.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B3020527.png)

![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)cyclohexanamine](/img/structure/B3020530.png)
![3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one dihydrochloride](/img/structure/B3020532.png)

